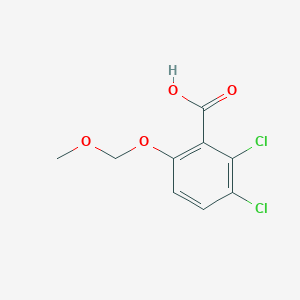

2,3-Dichloro-6-(methoxymethoxy)benzoic acid

Description

2,3-Dichloro-6-(methoxymethoxy)benzoic acid (CAS: 2179038-27-6) is a substituted benzoic acid derivative with the molecular formula C₉H₈Cl₂O₄. It features two chlorine atoms at positions 2 and 3, a methoxymethoxy (-OCH₂OCH₃) group at position 6, and a carboxylic acid (-COOH) functional group. This compound is primarily used in research and pharmaceutical synthesis due to its unique substitution pattern, which influences its physicochemical and biological properties. Safety data indicate warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating careful handling .

Properties

Molecular Formula |

C9H8Cl2O4 |

|---|---|

Molecular Weight |

251.06 g/mol |

IUPAC Name |

2,3-dichloro-6-(methoxymethoxy)benzoic acid |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3H,4H2,1H3,(H,12,13) |

InChI Key |

MOAOLHXEIDDAJS-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dichloro-6-(methoxymethoxy)benzoic acid typically involves:

- Chlorination of a suitable benzoic acid derivative to introduce chlorine atoms at the 2 and 3 positions.

- Methoxymethylation at the 6 position to introduce the methoxymethoxy protecting group.

- Careful control of reaction conditions, such as inert atmosphere, temperature, and pH, to maximize yield and purity.

The molecular weight of the compound is approximately 235.06 g/mol, and it is identified by CAS Registry Number 2179038-27-6.

Chlorination Step

The chlorination step is critical for introducing the two chlorine atoms onto the aromatic ring at defined positions (2 and 3). This is generally achieved by:

- Using chlorinating agents such as chlorine gas or chloromethyl ethers under controlled conditions.

- Performing the reaction under inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Employing catalysts or Lewis acids (e.g., TiCl4) to facilitate chlorination at the desired positions.

For example, one method involves reacting 2,5-dichloroaniline derivatives through diazotization and subsequent hydroxylation to yield dichlorophenol intermediates, which can then be converted to the desired benzoic acid derivatives.

Methoxymethylation Step

The methoxymethoxy group at the 6 position is introduced via methoxymethylation, which involves:

- Reaction of the phenolic hydroxyl group with methoxymethyl chloride or related reagents.

- Use of base or acid catalysts to facilitate the substitution.

- Control of temperature and solvent to avoid overreaction or decomposition.

This protecting group stabilizes the hydroxyl functionality during further synthetic transformations.

Alternative Synthetic Routes and Oxidation

Some patents describe alternative routes involving:

- Catalytic or electrolytic debromination of bromo-substituted benzyl alcohols followed by methylation and oxidation steps to yield methoxy-substituted dichlorobenzoic acids.

- Oxidation of aldehyde intermediates using oxidants such as sodium hypobromite, sodium hypochlorite (Clorox), or hydrogen peroxide to convert aldehydes to carboxylic acids.

- Use of titanium tetrachloride (TiCl4) as a catalyst in the chloromethylation step, followed by hydrolysis and oxidation to obtain the final product with high yield and purity.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from various reported methods:

Analytical Techniques and Purity Assessment

- Purity of intermediates and final product is commonly assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

- Melting point determination is used to confirm compound identity and purity; for example, 2-methoxy-3,6-dichlorobenzoic acid melts at 105-109°C.

- Extraction and recrystallization steps are employed to remove impurities and isolate the crystalline product.

Summary of Preparation Routes

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorination + Methoxymethylation | Benzoic acid derivatives | Chlorination, methoxymethylation under inert atmosphere | High selectivity, good yields | Requires careful control of conditions |

| Diazotization + Hydroxylation | 2,5-Dichloroaniline | Diazotization, hydroxylation, oxidation | High purity product, scalable | High temperature step, corrosive reagents |

| Electrolytic Debromination | Bromo-substituted benzyl alcohol | Electrolysis, methylation, oxidation | Clean reaction, good yield | Requires specialized electrolysis setup |

| Oxidation of aldehyde intermediates | 2-Methoxy-3,6-dichlorobenzaldehyde | Oxidation with NaClO, NaBrO, or H2O2 | High yield, mild conditions | Multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,3-Dichloro-6-(methoxymethoxy)benzoic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methoxymethoxy vs.

- Chlorine vs. Trifluoromethyl : Chlorine substituents enhance electrophilicity, while CF₃ groups increase acidity and thermal stability .

Reactivity and Extraction Efficiency

Extraction Behavior :

Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, CF₃) exhibit higher distribution coefficients (m) in emulsion liquid membranes due to increased membrane-phase solubility. For example:

Reactivity Descriptors :

Computational studies on 4-bromo-3-(methoxymethoxy)benzoic acid (a close analogue) reveal:

QSTR Models for Benzoic Acid Derivatives :

Quantitative structure-toxicity relationship (QSTR) studies correlate substituent effects with acute toxicity (LD₅₀ in mice):

Predicted Toxicity of 2,3-Dichloro-6-(methoxymethoxy)benzoic acid :

- The two chlorine atoms and methoxymethoxy group likely increase ⁰JA and JB values, suggesting higher toxicity than unsubstituted benzoic acid but lower than trifluoromethyl derivatives (e.g., LD₅₀ for Dicamba: ~700 mg/kg) .

Biological Activity

2,3-Dichloro-6-(methoxymethoxy)benzoic acid is a compound characterized by its unique structure, which includes two chlorine substituents and a methoxymethoxy functional group. This configuration may contribute to its biological activity, making it a subject of interest in pharmacological research. Understanding the interactions of this compound with biological systems is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,3-Dichloro-6-(methoxymethoxy)benzoic acid is , with a molecular weight of approximately 251.06 g/mol. The presence of chlorine atoms enhances the compound's reactivity, while the methoxymethoxy group may influence its solubility and interaction with biomolecules.

Biological Activity Overview

Preliminary studies suggest that 2,3-Dichloro-6-(methoxymethoxy)benzoic acid may exhibit various biological activities, including:

- Antimicrobial Activity : Initial investigations indicate potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Antiproliferative Effects : There is evidence suggesting that the compound may inhibit the growth of certain cancer cell lines.

Antimicrobial Activity

Research has shown that compounds with structural similarities to 2,3-Dichloro-6-(methoxymethoxy)benzoic acid often possess antimicrobial properties. For instance, derivatives with similar substituents have been tested against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3,6-Dichloro-2-methoxybenzoic acid | 15 | Staphylococcus aureus |

| 4-Chloro-2-methoxybenzoic acid | 25 | Escherichia coli |

| 2,4-Dichlorobenzoic acid | 30 | Bacillus subtilis |

| 2,3-Dichloro-6-(methoxymethoxy)benzoic acid | 20 | Not yet determined |

The minimal inhibitory concentration (MIC) values indicate varying degrees of effectiveness against different bacterial strains. Further studies are needed to establish the specific activity of 2,3-Dichloro-6-(methoxymethoxy)benzoic acid.

Antiproliferative Effects

In vitro studies have assessed the antiproliferative activity of similar compounds on various cancer cell lines. For example, compounds with structural modifications have shown significant inhibition rates against HeLa and other cancer cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 9.6 ± 0.7 | HeLa |

| Compound B | 41 ± 3 | L1210 |

| 2,3-Dichloro-6-(methoxymethoxy)benzoic acid | Further studies needed | Not yet determined |

The IC50 values represent the concentration required to inhibit cell growth by 50%. The need for further research is emphasized to clarify the specific effects of 2,3-Dichloro-6-(methoxymethoxy)benzoic acid.

Mechanistic Studies

Understanding the mechanism by which 2,3-Dichloro-6-(methoxymethoxy)benzoic acid exerts its biological effects is essential for developing therapeutic applications. Preliminary hypotheses suggest interactions with specific proteins or enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.